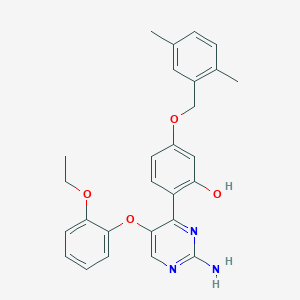

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

Description

“2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol” is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name |

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-4-32-23-7-5-6-8-24(23)34-25-15-29-27(28)30-26(25)21-12-11-20(14-22(21)31)33-16-19-13-17(2)9-10-18(19)3/h5-15,31H,4,16H2,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKCUOYDGGNUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC(=C4)C)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenoxy and dimethylbenzyl groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Properties

- Compounds with similar structures have shown promising anticancer effects. For instance, studies indicate that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- Case Study : A derivative of a related compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) through mechanisms involving DNA damage and cell cycle arrest.

-

Antimicrobial Activity

- Preliminary studies suggest that the compound may possess antimicrobial properties against both bacterial and fungal pathogens.

- Research Findings : In vitro assays have reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, indicating potential for development as an antimicrobial agent.

-

Neuropharmacological Effects

- The compound's structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating mood disorders or neurodegenerative diseases.

- Experimental Evidence : Animal model studies have indicated modulation of serotonin and dopamine pathways, supporting its potential use in neuropharmacology.

Potential Applications

Given its biological activities, the compound has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.

- Research in Neuropharmacology : Investigating its effects on neurotransmitter systems could lead to novel treatments for psychiatric disorders.

Mechanism of Action

The mechanism by which “2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

- 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,4-dimethylbenzyl)oxy)phenol

Uniqueness

“2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

Chemical Structure and Properties

The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, multiple phenolic groups, and an ethoxy substituent. Its molecular formula is , with a molecular weight of approximately 443.5 g/mol. This compound belongs to a class of phenolic compounds that are often studied for their potential biological activities and applications in medicinal chemistry.

Biological Activity

Mechanism of Action

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

- Anticancer Properties: Similar compounds have shown potential anticancer effects on various cell lines, including breast, colon, lung, and prostate cancer cells. The mechanism often involves the inhibition of topoisomerase II and induction of apoptosis through reactive oxygen species (ROS) generation .

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For instance, it has been suggested that certain structural analogs function as selective topoisomerase inhibitors, which are crucial in cancer treatment strategies .

Research Findings

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds. A notable study demonstrated that derivatives with structural similarities to This compound exhibited low micromolar levels of anticancer activity in vitro. These studies often compare the efficacy of the new compounds against established chemotherapeutics like etoposide .

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Etoposide | Breast Cancer | 10 | Topoisomerase II Inhibition |

| Compound A | Lung Cancer | 5 | ROS Induction |

| Compound B | Colon Cancer | 8 | Apoptosis Induction |

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring: Cyclization of appropriate precursors under controlled conditions.

- Substitution Reactions: Introduction of amino and ethoxyphenoxy groups through nucleophilic substitutions.

- Phenol Ring Formation: Synthesis of the phenol ring separately followed by coupling with the pyrimidine ring.

- Final Substitution: Introduction of the dimethylbenzyl group onto the phenolic structure.

Potential Applications

The unique combination of substituents in this compound may enhance its lipophilicity and bioavailability, making it a promising candidate for drug development in various therapeutic areas, particularly oncology and inflammation-related diseases. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Q & A

Basic: What are the established protocols for synthesizing and characterizing this compound?

Methodological Answer:

The synthesis of structurally related pyrimidine derivatives often involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. For example, in analogous compounds (e.g., thieno[2,3-d]pyrimidin-4-ones), synthesis proceeds via thiolation of pyrimidine intermediates using arylthiols under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C, yielding products with 70–96% efficiency . Characterization typically employs 1H NMR (e.g., δ 6.5–8.5 ppm for aromatic protons), HRMS (to confirm molecular ions), and melting point analysis (151–224°C for similar derivatives). Ensure purity via HPLC (>98%) and validate crystallinity with X-ray diffraction when feasible .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Refer to OSHA HCS2012 guidelines for pyrimidine derivatives:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in airtight containers at 2–8°C to minimize degradation.

- Dispose of waste via approved hazardous chemical protocols, as structural analogs may exhibit toxicity to aquatic life .

Advanced: How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Adopt a split-plot design (as used in environmental studies):

- Main plots : Assign pH levels (e.g., 3, 7, 11).

- Subplots : Test temperatures (e.g., 25°C, 37°C, 50°C).

- Replicates : Use 4 replicates per condition.

Analyze degradation products via LC-MS/MS at intervals (0, 24, 48, 72 hrs). Include controls with inert atmospheres (N₂) to assess oxidative vs. hydrolytic degradation pathways .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts inconsistent with predicted structures)?

Methodological Answer:

- Step 1 : Re-synthesize the compound with isotopic labeling (e.g., ¹³C at key positions) to confirm assignments.

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

- Step 4 : Validate via X-ray crystallography if crystalline forms are obtainable .

Advanced: How to assess the compound’s environmental fate and biotic interactions?

Methodological Answer:

Follow the INCHEMBIOL framework :

- Abiotic studies : Measure solubility (log P via shake-flask method), photodegradation (UV-Vis exposure), and adsorption coefficients (e.g., soil column experiments).

- Biotic studies : Use microcosms to assess microbial degradation rates and Daphnia magna assays for acute toxicity (EC₅₀).

- Modeling : Apply QSAR models to predict bioaccumulation and persistence .

Basic: What are the solubility and formulation challenges for this compound?

Methodological Answer:

- Solubility : Test in solvents (DMSO, ethanol, PBS) using gravimetric or UV-spectrophotometric methods. Pyrimidine derivatives often show poor aqueous solubility (<1 mg/mL), necessitating co-solvents (e.g., cyclodextrins) .

- Formulation : For in vivo studies, prepare nanoemulsions or liposomal encapsulations to enhance bioavailability. Characterize particle size (DLS) and stability (zeta potential) .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- DoE Approach : Use a Box-Behnken design to optimize reaction parameters:

- Variables: Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (12–24 hrs).

- Response: Yield (%) quantified via HPLC.

- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., excess amine to drive coupling reactions). Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

Advanced: How to validate the compound’s biological activity against conflicting in vitro/in vivo data?

Methodological Answer:

- In vitro : Use dose-response curves (IC₅₀) in cell lines (e.g., HepG2 for cytotoxicity) with controls (e.g., cisplatin).

- In vivo : Design a randomized block trial with murine models (n=10 per group). Administer doses (10–100 mg/kg) and assess pharmacokinetics (plasma half-life via LC-MS).

- Contradiction resolution : Check for metabolite interference (e.g., CYP450-mediated activation) and validate target engagement via Western blot or CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.